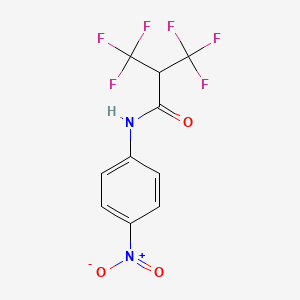
3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a nitrophenyl group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide typically involves the reaction of 4-nitroaniline with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 3,3,3-Trifluoro-N-(4-aminophenyl)-2-(trifluoromethyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid and 4-nitroaniline.
科学的研究の応用
3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-N-(4-aminophenyl)-2-(trifluoromethyl)propanamide: A reduced derivative with an amine group instead of a nitro group.
3,3,3-Trifluoro-N-(4-chlorophenyl)-2-(trifluoromethyl)propanamide: A similar compound with a chlorine substituent on the phenyl ring.
3,3,3-Trifluoro-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide: A methyl-substituted analog.
Uniqueness
3,3,3-Trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
294651-51-7 |
|---|---|
分子式 |
C10H6F6N2O3 |
分子量 |
316.16 g/mol |
IUPAC名 |
3,3,3-trifluoro-N-(4-nitrophenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H6F6N2O3/c11-9(12,13)7(10(14,15)16)8(19)17-5-1-3-6(4-2-5)18(20)21/h1-4,7H,(H,17,19) |
InChIキー |
VBVHTKCOELSAED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


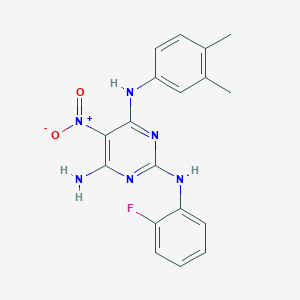
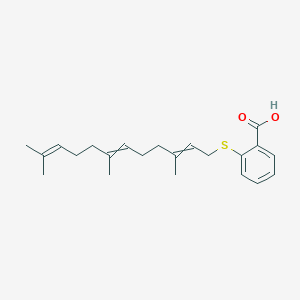
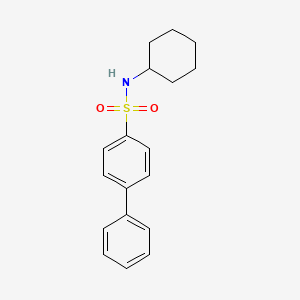
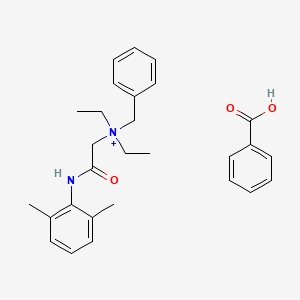
![5-Fluoro-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12472224.png)
![2,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12472229.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12472230.png)
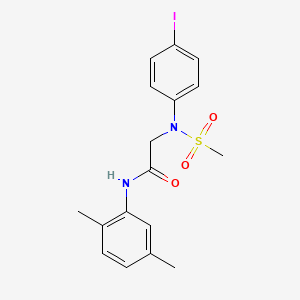
![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
![2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B12472239.png)
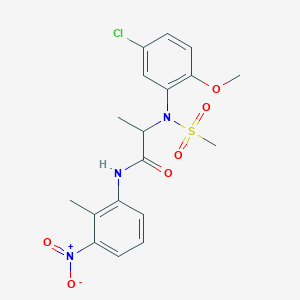
![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
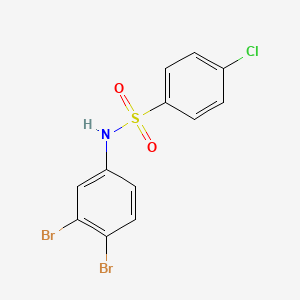
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
